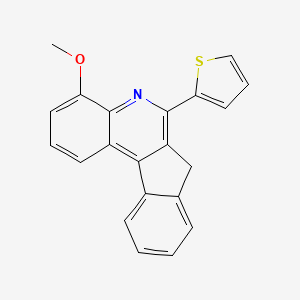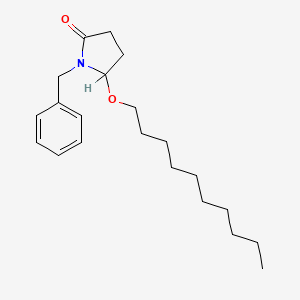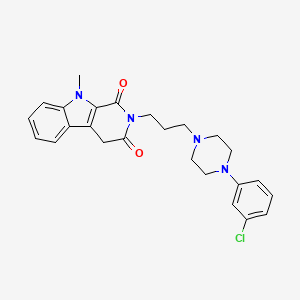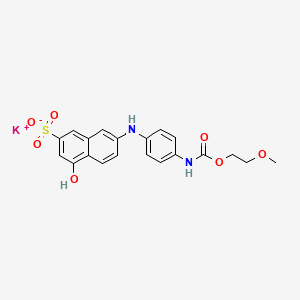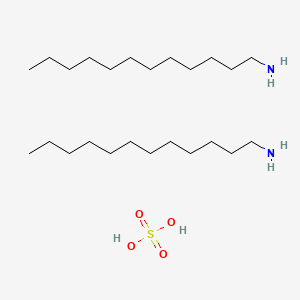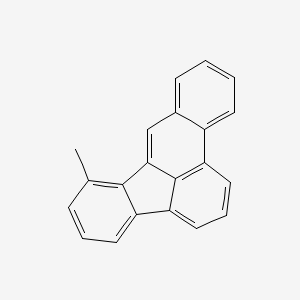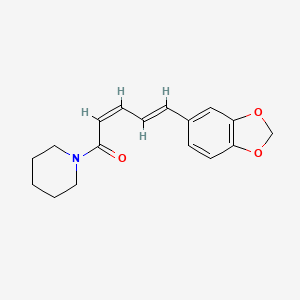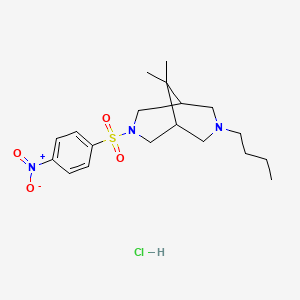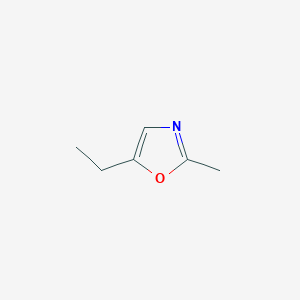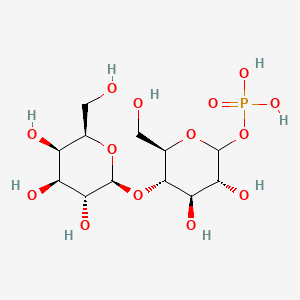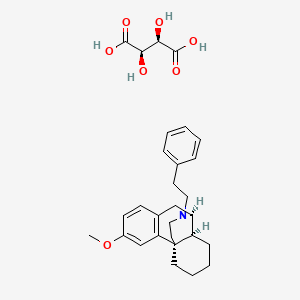
Morphinan, 3-methoxy-17-phenethyl-, tartrate, (+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morphinan, 3-methoxy-17-phenethyl-, tartrate, (+)- is a chemical compound belonging to the morphinan class. This class of compounds is known for its diverse pharmacological properties, including analgesic and antitussive effects. The compound is characterized by its complex molecular structure, which includes a morphinan backbone with a methoxy group at the 3-position and a phenethyl group at the 17-position, combined with a tartrate salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan, 3-methoxy-17-phenethyl-, tartrate, (+)- typically involves multiple steps, starting from simpler precursor molecules. The key steps include:
Formation of the Morphinan Backbone: This is usually achieved through a series of cyclization reactions.
Introduction of the Methoxy Group: This step involves the methylation of a hydroxyl group at the 3-position.
Addition of the Phenethyl Group: This is typically done through a substitution reaction at the 17-position.
Formation of the Tartrate Salt: The final step involves the reaction of the free base with tartaric acid to form the tartrate salt.
Industrial Production Methods
In an industrial setting, the production of Morphinan, 3-methoxy-17-phenethyl-, tartrate, (+)- is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Morphinan, 3-methoxy-17-phenethyl-, tartrate, (+)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Morphinan, 3-methoxy-17-phenethyl-, tartrate, (+)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex morphinan derivatives.
Biology: The compound is studied for its interactions with various biological receptors.
Medicine: It has potential therapeutic applications, particularly in pain management and cough suppression.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Morphinan, 3-methoxy-17-phenethyl-, tartrate, (+)- involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and resulting in analgesic and antitussive effects. The pathways involved include the inhibition of neurotransmitter release and the activation of pain-relief signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Morphine: Another well-known morphinan derivative with potent analgesic properties.
Codeine: A morphinan compound used primarily as a cough suppressant.
Dextromethorphan: A non-narcotic morphinan used in over-the-counter cough medications.
Uniqueness
Morphinan, 3-methoxy-17-phenethyl-, tartrate, (+)- is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike morphine and codeine, it has a methoxy group at the 3-position and a phenethyl group at the 17-position, which may enhance its binding affinity and selectivity for certain receptors.
Properties
CAS No. |
63743-72-6 |
|---|---|
Molecular Formula |
C29H37NO7 |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1S,9S,10S)-4-methoxy-17-(2-phenylethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |
InChI |
InChI=1S/C25H31NO.C4H6O6/c1-27-21-11-10-20-17-24-22-9-5-6-13-25(22,23(20)18-21)14-16-26(24)15-12-19-7-3-2-4-8-19;5-1(3(7)8)2(6)4(9)10/h2-4,7-8,10-11,18,22,24H,5-6,9,12-17H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t22-,24+,25+;1-,2-/m11/s1 |
InChI Key |
GIZKPGCNANMOKF-VAVKUECISA-N |
Isomeric SMILES |
COC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3CCC5=CC=CC=C5)C=C1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
COC1=CC2=C(CC3C4C2(CCCC4)CCN3CCC5=CC=CC=C5)C=C1.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


